15-Keto-17-phenyl trinor Prostaglandin F2alpha is a synthetic derivative of prostaglandin F2alpha, characterized by the presence of a keto group at the 15 position and a phenyl substitution at the 17 position. This compound is notable for its role as a metabolite and its potential applications in pharmacology, particularly in the modulation of various physiological processes mediated by prostaglandins.
This compound is derived from arachidonic acid through enzymatic pathways involving cyclooxygenase enzymes, which convert arachidonic acid into various prostaglandins. Specifically, 15-keto-17-phenyl trinor Prostaglandin F2alpha is synthesized as a metabolite of prostaglandin F2alpha, which is produced in numerous tissues, with significant concentrations in the female reproductive system .
15-Keto-17-phenyl trinor Prostaglandin F2alpha falls under the category of prostaglandins, which are lipid compounds that exert diverse biological effects through specific receptors. It is classified as a keto derivative of prostaglandin F2alpha and is part of the F-series prostaglandins, which are known for their involvement in reproductive physiology and vascular functions .
The synthesis of 15-keto-17-phenyl trinor Prostaglandin F2alpha typically involves several steps that may include:
The synthetic pathway may employ techniques like Julia-Lythgoe olefination, which allows for the formation of double bonds while constructing complex molecular architectures typical of prostaglandins . This method is particularly useful for achieving the desired stereochemistry and functional groups required for biological activity.
The structure of 15-keto-17-phenyl trinor Prostaglandin F2alpha can be represented as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformational dynamics and interactions with biological targets .
15-Keto-17-phenyl trinor Prostaglandin F2alpha participates in various chemical reactions typical of prostaglandins:
The binding affinity (IC50 values) for FP receptors has been reported, indicating that variations in structure can significantly impact receptor interaction and subsequent biological effects .
The mechanism by which 15-keto-17-phenyl trinor Prostaglandin F2alpha exerts its effects involves:
Research indicates that this compound can significantly affect vascular smooth muscle cells and cardiomyocyte hypertrophy, highlighting its potential therapeutic applications .
Relevant data on solubility and stability are crucial for formulation in pharmaceutical applications .
15-Keto-17-phenyl trinor Prostaglandin F2alpha has several significant applications:
This compound serves as an important tool in both basic research and clinical applications, reflecting its versatility within biomedical sciences .
15-Keto-17-phenyl trinor Prostaglandin F2α (15-keto-17-phenyl trinor PGF2α) is a structurally modified prostaglandin F2α (PGF2α) analog characterized by three key alterations: a phenyl group at the C-17 position, elimination of three methylene units from the carboxylic acid chain (trinor modification), and oxidation of the C-15 hydroxyl group to a ketone. This yields the molecular formula C₂₃H₃₀O₅ and a molecular weight of 386.48 g/mol [1] [5]. The compound belongs to the F-series prostaglandins, which typically feature a hydroxyl group at C-9 and C-11. Unlike endogenous PGF2α, its synthetic modifications enhance metabolic stability while reducing FP receptor binding affinity. The 15-keto modification impedes degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), extending its half-life in ocular tissues [5] [10].
Table 1: Structural Comparison of PGF2α Analogs
Compound | CAS Number | Molecular Formula | C-15 Modification | C-17 Modification | |
---|---|---|---|---|---|
PGF2α (Dinoprost) | 551-11-1 | C₂₀H₃₄O₅ | Hydroxyl | n-Heptanoic acid | |
15-Keto-17-phenyl trinor PGF2α | 949564-89-0 | C₂₃H₃₀O₅ | Ketone | Phenyl group | |
Bimatoprost | 155206-00-1 | C₂₅H₃₇NO₄ | Hydroxyl | Phenyl ethylamide | |
15(R)-17-phenyl trinor PGF2α ethyl amide | 1163135-92-9 | C₂₅H₃₇NO₄ | β-Hydroxyl | Phenyl ethylamide | [5] [9] |
15-Keto-17-phenyl trinor PGF2α emerged from research into prostaglandin metabolites during the development of antiglaucoma drugs. It was identified as a potential metabolite of bimatoprost (a synthetic prostaglandin analog) in animal models [5] [10]. Studies in the 1990s revealed that while 15-keto metabolites of prostaglandins were typically less active, they retained measurable biological effects. In cynomolgus monkeys, topical application of 1 μg/eye reduced intraocular pressure (IOP) by 1 mm Hg, demonstrating residual pharmacological activity despite being a degradation product [1] [5]. This discovery highlighted the role of minor metabolites in the efficacy of parent drugs like bimatoprost and latanoprost. The compound’s miotic effect was further confirmed in feline models, where 5 μg/eye reduced pupil diameter by 8 mm [1] [8]. These findings positioned it as a reference compound for studying structure-activity relationships in prostaglandin-based ocular therapeutics.
As a terminal metabolite in prostaglandin catabolism, 15-keto-17-phenyl trinor PGF2α illustrates key degradation mechanisms:
Table 2: Metabolic Pathway and Pharmacological Effects
Parameter | 15-Keto-17-phenyl trinor PGF2α | Parent Prostaglandins (e.g., Bimatoprost) | |
---|---|---|---|
Enzymatic Degradation | Resistant to 15-PGDH | Substrate for 15-PGDH | |
FP Receptor Binding | Weak (residual activity) | Potent agonist | |
Uveoscleral Outflow | Minimal enhancement | Marked enhancement (30–50%) | |
IOP Reduction in Primates | 1 mm Hg (at 1 μg/eye) | 6–8 mm Hg (at 0.5–1 μg/eye) | [1] [5] [10] |
In ocular tissues, it serves as a marker for prostaglandin turnover. Its presence in aqueous humor correlates with matrix metalloproteinase (MMP) induction, albeit weaker than parent compounds. This contributes to extracellular matrix remodeling in the ciliary muscle, facilitating uveoscleral outflow – albeit with reduced efficacy compared to non-oxidized analogs [10]. The compound’s stability makes it detectable in tear fluid and plasma, aiding pharmacokinetic studies of topical prostaglandin therapies [4].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8